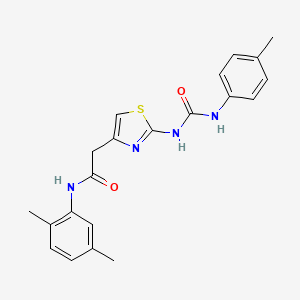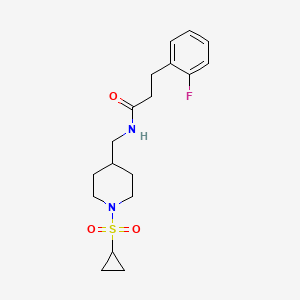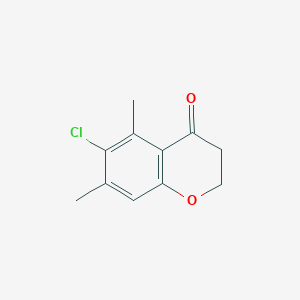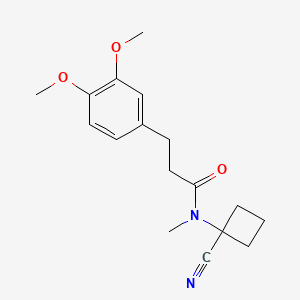
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide, also known as AB-FUBINACA, is a synthetic cannabinoid that has gained popularity in recent years due to its potent psychoactive effects. This compound is structurally similar to other synthetic cannabinoids, such as JWH-018 and AM-2201, which have been banned in many countries due to their potential for abuse and harmful side effects. However, AB-FUBINACA remains legal in some countries and is still being studied for its potential therapeutic applications.
Mécanisme D'action
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide acts as a potent agonist of the CB1 and CB2 receptors in the brain, which are part of the endocannabinoid system. This system plays a crucial role in the regulation of various physiological processes, including pain perception, mood, appetite, and immune function. When N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide binds to these receptors, it causes a cascade of biochemical events that lead to the activation of various signaling pathways and the release of neurotransmitters.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide are complex and varied, depending on the specific dose, route of administration, and individual factors such as age, sex, and genetics. Some of the most commonly reported effects include euphoria, relaxation, altered perception of time and space, increased appetite, and decreased anxiety. However, N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide can also cause harmful side effects such as tachycardia, hypertension, and psychosis.
Avantages Et Limitations Des Expériences En Laboratoire
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide has several advantages for use in laboratory experiments, including its high potency, selectivity for CB1 and CB2 receptors, and ease of synthesis. However, it also has several limitations, including its potential for abuse and harmful side effects, as well as the lack of standardized dosing protocols and reliable analytical methods for detecting this compound in biological samples.
Orientations Futures
There are several potential future directions for research on N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide, including:
1. Further investigation of its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders.
2. Development of new synthetic cannabinoids with improved safety profiles and therapeutic efficacy.
3. Exploration of the potential use of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide in cancer treatment, particularly in combination with other chemotherapeutic agents.
4. Investigation of the pharmacokinetics and metabolism of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide in humans, to better understand its potential for abuse and harmful side effects.
5. Development of new analytical methods for detecting N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide in biological samples, to aid in forensic investigations and drug monitoring programs.
Méthodes De Synthèse
The synthesis of N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide involves the reaction of a cyclobutylamine with a 3,4-dimethoxyphenylacetic acid derivative, followed by a series of chemical transformations to form the final product. The exact synthesis method used may vary depending on the specific laboratory and equipment available.
Applications De Recherche Scientifique
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide has been studied extensively for its potential therapeutic applications, particularly in the treatment of pain and anxiety disorders. Research has shown that this compound has a high affinity for the CB1 and CB2 receptors in the brain, which are involved in the regulation of pain, mood, and appetite. N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide has also been studied for its potential use in cancer treatment, as it has been shown to have anti-tumor effects in vitro.
Propriétés
IUPAC Name |
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N2O3/c1-19(17(12-18)9-4-10-17)16(20)8-6-13-5-7-14(21-2)15(11-13)22-3/h5,7,11H,4,6,8-10H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROWAHCRMFINWPW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C(=O)CCC1=CC(=C(C=C1)OC)OC)C2(CCC2)C#N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N2O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-cyanocyclobutyl)-3-(3,4-dimethoxyphenyl)-N-methylpropanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-Ethyl-N-[2-hydroxy-2-(5-thiophen-2-ylfuran-2-yl)ethyl]thiophene-2-sulfonamide](/img/structure/B2378114.png)
![Ethyl 2-(2-((7-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamido)benzoate](/img/structure/B2378117.png)

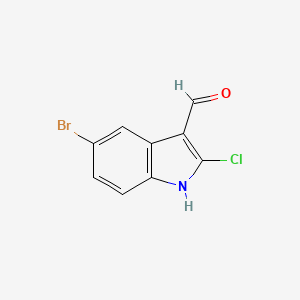
![N-(sec-butyl)-2-((8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)acetamide](/img/structure/B2378122.png)
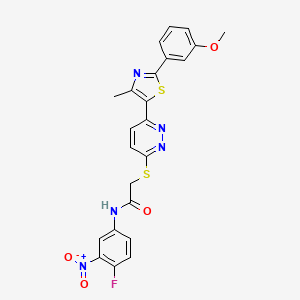


![2,3-Dichloro-5-[(3-{[2-(pyrrolidin-1-yl)pyridin-3-yl]oxy}pyrrolidin-1-yl)sulfonyl]pyridine](/img/structure/B2378132.png)
